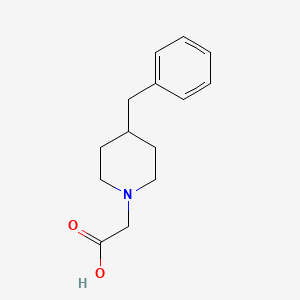

![molecular formula C11H7BrO2S B1277653 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde CAS No. 56656-94-1](/img/structure/B1277653.png)

5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

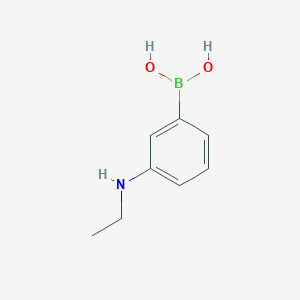

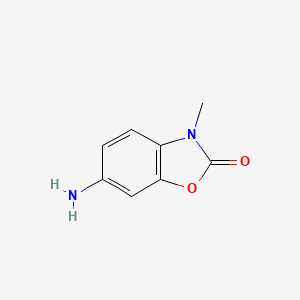

5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde is a chemical compound with the molecular formula C11H7BrO2S . It has an average mass of 283.141 Da and a mono-isotopic mass of 281.934998 Da . It is commonly used for proteomics research .

Molecular Structure Analysis

The molecular structure of 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde consists of a furan ring attached to a bromophenyl group via a sulfur atom . The exact structural details are not available in the search results.科学的研究の応用

Dehydration of D-Fructose to 5-Hydroxymethyl-2-furaldehyde : Nakamura and Morikawa (1980) studied the dehydration of D-fructose under mild conditions using a strong acidic ion-exchange resin, leading to the production of 5-hydroxymethyl-2-furaldehyde. This research is significant for understanding the chemical transformations of related compounds (Nakamura & Morikawa, 1980).

Metabolic Activation of 5-Hydroxymethyl-2-furaldehyde : Lee et al. (1995) explored how 5-hydroxymethyl-2-furaldehyde, a common food contaminant, can be metabolically activated through sulfonation. This study highlights the compound's mutagenic potential in the presence of certain metabolic conditions (Lee et al., 1995).

Separation and Determination in Fruit Juices : The study by Corradini and Corradini (1992) demonstrated the use of micellar electrokinetic capillary chromatography for separating and determining 5-hydroxymethyl-2-furaldehyde in grapefruit juice. This research is essential for food quality and safety analysis (Corradini & Corradini, 1992).

Sulfanyl Radical Promotion in Organic Chemistry : Navacchia and Montevecchi (2006) investigated the role of sulfanyl radicals in promoting C4'-C5' bond scission in certain nucleosides. Their findings are crucial for understanding specific chemical reactions and potential applications in organic synthesis (Navacchia & Montevecchi, 2006).

Inhibition of Polymer Formation in Dairy Processing : Guan et al. (2013) explored the inhibition of polymer formation from 5-hydroxymethyl-2-furaldehyde during dairy thermal treatment. The study provides insights into food processing and the impact of certain chemical groups on polymerization processes (Guan et al., 2013).

HMF Preparation from D-Fructose : Musau and Munavu (1987) demonstrated the production of 5-hydroxymethyl-2-furaldehyde with high yield from D-fructose, using dimethyl sulfoxide. This research adds to the knowledge of chemical processes for synthesizing similar compounds (Musau & Munavu, 1987).

特性

IUPAC Name |

5-(4-bromophenyl)sulfanylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(7-13)14-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRPLUWSLMRQRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=CC=C(O2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427665 |

Source

|

| Record name | 5-[(4-Bromophenyl)sulfanyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde | |

CAS RN |

56656-94-1 |

Source

|

| Record name | 5-[(4-Bromophenyl)sulfanyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)

![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)

![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)

![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)